1'-(1,3-benzoxazol-2-yl)-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1,4'-bipiperidine-3-carboxamide
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Overview
Description
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
Benzoxazoles can be synthesized from 2-aminophenols and β-diketones catalyzed by a combination of Brønsted acid and CuI . The reaction of ortho-substituted anilines with functionalized orthoesters can also yield benzoxazole derivatives .Molecular Structure Analysis
The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
Being a heterocyclic compound, benzoxazole has reactive sites which allow for functionalization . It can undergo various chemical reactions, including cyclization reactions with β-diketones .Physical and Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of benzoxazole research could involve the development of new benzoxazole derivatives with improved pharmacological properties. As benzoxazoles are part of many bioactive compounds, they could be used as starting materials for the synthesis of larger, usually bioactive structures .
Properties
IUPAC Name |
1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-23-20(28)15-25(2)21(29)16-6-5-11-27(14-16)17-9-12-26(13-10-17)22-24-18-7-3-4-8-19(18)30-22/h3-4,7-8,16-17H,5-6,9-15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLXFFYKVOPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)C(=O)C1CCCN(C1)C2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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